(R)-N-[(S)-1-(2',6'-Diisopropyl-2-biphenylyl)-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-[(S)-1-(2’,6’-Diisopropyl-2-biphenylyl)-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide is a chiral compound that has potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes biphenyl, diphenylphosphino, and sulfinamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[(S)-1-(2’,6’-Diisopropyl-2-biphenylyl)-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the biphenyl and diphenylphosphino groups, followed by the introduction of the sulfinamide group. Common reagents used in these reactions include organometallic reagents, phosphine ligands, and sulfinyl chlorides. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-N-[(S)-1-(2’,6’-Diisopropyl-2-biphenylyl)-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The biphenyl and diphenylphosphino groups can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the biphenyl and phosphino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the sulfinamide group may yield sulfonamide derivatives, while substitution reactions can lead to various functionalized biphenyl or phosphino compounds.
Scientific Research Applications
Chemistry
In chemistry, ®-N-[(S)-1-(2’,6’-Diisopropyl-2-biphenylyl)-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide can be used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure products.
Biology
In biology, this compound may be used as a probe to study protein-ligand interactions, particularly those involving chiral recognition.
Medicine
Industry
In industry, ®-N-[(S)-1-(2’,6’-Diisopropyl-2-biphenylyl)-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide may be used in the production of fine chemicals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-N-[(S)-1-(2’,6’-Diisopropyl-2-biphenylyl)-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-N-[(S)-1-(2’,6’-Diisopropyl-2-biphenylyl)-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide include other chiral sulfinamides, biphenyl derivatives, and phosphino compounds.
Uniqueness
What sets ®-N-[(S)-1-(2’,6’-Diisopropyl-2-biphenylyl)-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(R)-N-[(1S)-2-diphenylphosphanyl-1-[2-[2,6-di(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44NOPS/c1-26(2)30-23-16-24-31(27(3)4)35(30)33-22-15-14-21-32(33)34(37-40(38)36(5,6)7)25-39(28-17-10-8-11-18-28)29-19-12-9-13-20-29/h8-24,26-27,34,37H,25H2,1-7H3/t34-,40-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXRACBSTFDZFD-QLKHQFKLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=CC=CC=C2[C@@H](CP(C3=CC=CC=C3)C4=CC=CC=C4)N[S@](=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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